molecular formula C6H11ClF3N B1404126 3-(Trifluoromethyl)piperidine hydrochloride CAS No. 1124199-60-5

3-(Trifluoromethyl)piperidine hydrochloride

Cat. No. B1404126
M. Wt: 189.6 g/mol
InChI Key: HMFJYLYZLJHSIF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1124199-60-5 . It has a molecular weight of 189.61 . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)piperidine hydrochloride can be represented by the InChI code: 1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H . The compound has a molecular weight of 189.61 .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)piperidine hydrochloride is an oil at room temperature . The compound’s density is 1.154 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Fluorinated N-Heterocycles

3-(Trifluoromethyl)piperidine hydrochloride serves as a key building block in the synthesis of fluorinated N-heterocycles. A method to access analogs of these compounds with high diastereocontrol has been developed, highlighting their importance in discovery chemistry (García-Vázquez et al., 2021).

Facilitating Synthesis of Pyrrolidines

The compound is utilized in ring contraction methods to create 2-substituted 2-(trifluoromethyl)pyrrolidines, incorporating a quaternary center. This showcases its role in enabling the synthesis of complex molecular structures (Feraldi‐Xypolia et al., 2015).

Stereoselective Rearrangements

The compound is involved in the stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. This is significant for the synthesis of piperidines with controlled stereochemistry (Rioton et al., 2015).

Enantioselective Synthesis

It's also used in the enantioselective synthesis of trifluoromethyl-substituted piperidines with multiple stereogenic centers. This highlights its role in producing chiral, poly-substituted piperidines with high enantiomeric excess (Chen et al., 2015).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of related compounds, like 4-carboxypiperidinium chloride, have been characterized, providing insights into the structural aspects of such compounds (Szafran et al., 2007).

Antimicrobial Activity

Synthesized derivatives of piperidine hydrochlorides, including those similar to 3-(Trifluoromethyl)piperidine hydrochloride, have been explored for their antimicrobial activities. This opens avenues for potential pharmaceutical applications (Ovonramwen et al., 2019).

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFJYLYZLJHSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)piperidine hydrochloride

CAS RN

1124199-60-5
Record name 3-(trifluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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